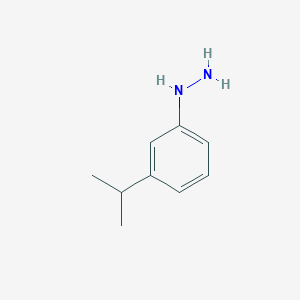

(3-Isopropylphenyl)hydrazine

Description

Historical Context and Foundational Principles of Hydrazine (B178648) Chemistry

The history of hydrazine chemistry began in 1875 when Emil Fischer first synthesized phenylhydrazine (B124118) by reducing a diazonium salt. hydrazine.comprinceton.edu This discovery was a significant milestone, as phenylhydrazine became instrumental in the characterization of carbohydrates through the formation of well-defined crystalline derivatives called phenylhydrazones and osazones. wikipedia.org Theodor Curtius later synthesized hydrazine sulfate (B86663) in 1887, and the pure anhydrous form of hydrazine was prepared by Lobry de Bruyn in 1895. hydrazine.comwikipedia.org

One of the most significant early applications of arylhydrazines was the Fischer indole (B1671886) synthesis, also discovered by Emil Fischer in 1883. byjus.comtestbook.comnumberanalytics.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), to produce an indole. byjus.comjk-sci.com The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry due to its versatility and the importance of the indole scaffold in pharmaceuticals and natural products. testbook.comnumberanalytics.com The development of large-scale production methods for hydrazine, such as the Olin Raschig process developed in 1907, further expanded its utility in industrial applications, including as a rocket propellant. hydrazine.comresearchgate.net

Significance of Substituted Phenylhydrazines in Modern Synthetic Methodologies

Substituted phenylhydrazines are of paramount importance in modern organic synthesis, primarily due to their role as key precursors in the Fischer indole synthesis for the creation of substituted indoles. testbook.comrasayanjournal.co.in The indole ring is a privileged structure found in numerous natural products and pharmaceutical agents with a wide range of biological activities, including applications in the treatment of cancer, inflammation, hypertension, and migraines. testbook.comwikipedia.org

The versatility of substituted phenylhydrazines allows for the introduction of various functional groups onto the indole nucleus, enabling the fine-tuning of the pharmacological properties of the resulting molecules. bohrium.com Beyond the Fischer indole synthesis, substituted phenylhydrazines are utilized in the synthesis of other heterocyclic systems like pyrazoles and are employed in a variety of organic transformations, including C-H arylation reactions. researchgate.netpsu.edu Their continued use and the development of new synthetic methods involving these reagents underscore their expanding role in advancing organic and medicinal chemistry. researchgate.netbohrium.com

Scope and Research Objectives for (3-Isopropylphenyl)hydrazine Investigations

The investigation of this compound is driven by the broader goals of discovering novel bioactive molecules and developing efficient synthetic methodologies. Research into this specific substituted phenylhydrazine focuses on several key objectives. A primary goal is the synthesis and characterization of new indole derivatives through the Fischer indole synthesis, using this compound as the starting material. These novel indoles can then be screened for potential pharmacological activities.

Further research aims to explore the reactivity of this compound in other synthetic transformations to create a diverse range of heterocyclic compounds. mdpi.com Computational studies, including Density Functional Theory (DFT) and molecular docking, are often employed to understand the electronic properties, reactivity, and potential biological interactions of the synthesized compounds. imist.matandfonline.com The overarching objective is to leverage the unique structural features of the 3-isopropylphenyl moiety to develop new compounds with valuable applications in medicinal chemistry and materials science. researchgate.net

Interactive Data Table: Properties of this compound

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-4-3-5-9(6-8)11-10/h3-7,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUODPXFNUJUNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298381 | |

| Record name | [3-(1-Methylethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680218-05-7 | |

| Record name | [3-(1-Methylethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680218-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1-Methylethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation of 3 Isopropylphenyl Hydrazine

Established Synthetic Pathways for Arylhydrazines

Traditional methods for synthesizing arylhydrazines are well-documented and widely practiced, typically involving a two-step process from an aromatic amine.

The most common and established method for preparing arylhydrazines, including (3-Isopropylphenyl)hydrazine, is the diazotization of an aniline (B41778) followed by reduction. thieme-connect.de This process begins with the reaction of the primary aromatic amine, in this case, 3-isopropylaniline, with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. derpharmachemica.comgoogle.com

Table 1: Representative Conditions for Diazotization and Reduction

| Step | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Diazotization | 3-Isopropylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aqueous solution, Temperature maintained at -10 to 10 °C. google.com | 3-Isopropylbenzenediazonium chloride |

| Reduction | 3-Isopropylbenzenediazonium chloride, Tin(II) Chloride (SnCl₂) | Addition of SnCl₂ solution in concentrated HCl, gradual warming. derpharmachemica.com | This compound hydrochloride |

| Reduction | 3-Isopropylbenzenediazonium chloride, Sodium Sulfite (Na₂SO₃) | Addition to a basic solution of sodium sulfite. thieme-connect.de | Sodium this compound-N,N'-disulfonate, followed by acid hydrolysis. |

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically used to synthesize primary, secondary, and tertiary amines from carbonyl compounds and ammonia (B1221849) or amines. ineosopen.orgmasterorganicchemistry.com The process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being milder and more selective for the iminium ion over the carbonyl group. masterorganicchemistry.com

While highly versatile for alkylamines, the direct application of classical reductive amination to synthesize arylhydrazines from a ketone/aldehyde and hydrazine (B178648) is less common than the diazotization route. However, reductive alkylation can be used to modify existing hydrazines. For instance, 1-acyl-2-arylhydrazines can undergo reductive alkylation with carboxylic acids and sodium borohydride to produce 1-acyl-2-alkyl-2-arylhydrazines. researchgate.net This demonstrates the utility of reductive processes in the broader chemistry of hydrazine derivatives.

Advanced Synthetic Methodologies for this compound

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of phenylhydrazines.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of phenylhydrazine (B124118) salts. justia.comgoogle.com This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and reduced reaction times. researchgate.net For the synthesis of substituted phenylhydrazines, the three key steps—diazotization, reduction, and acidic hydrolysis/salification—are integrated into a single, continuous reactor system. justia.comwipo.int

This integrated approach drastically shortens the total reaction time to 20 minutes or less, compared to several hours required for batch processes. google.com The inherent safety of microreactors or flow systems is particularly beneficial for managing the potentially hazardous diazotization step. researchgate.net Furthermore, continuous flow synthesis can produce high-purity products (≥99%) without the need for extensive purification steps like solvent extraction, thus minimizing waste and environmental risks. patsnap.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Phenylhydrazines

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Total Reaction Time | Several hours justia.com | ≤ 20 minutes google.com |

| Safety | Higher risk, especially with unstable diazonium intermediates. justia.com | Inherently safer due to small reaction volumes and superior temperature control. researchgate.net |

| Product Purity | Requires purification (e.g., extraction, distillation). justia.com | High purity (≥99%) often achieved directly. patsnap.com |

| Process Control | Less precise control over mixing and temperature. | Precise control over residence time, temperature, and stoichiometry. researchgate.net |

| Environmental Impact | Generates more waste, requires organic solvents for purification. justia.com | Minimized waste, reduces or eliminates need for purification solvents. researchgate.net |

The synthesis of substituted phenylhydrazines requires careful control of selectivity, especially when multiple reactive sites are present in the starting materials or intermediates. Chemo- and regioselective reactions are crucial for ensuring that the desired isomer is formed as the major product. In the context of synthesizing complex molecules derived from hydrazines, such as pyrazoles, the reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine like phenylhydrazine can lead to a mixture of regioisomers. mdpi.com

Controlling factors such as the nature of the solvent, temperature, and the use of catalysts can direct the reaction towards a specific outcome. mdpi.com For example, in the synthesis of tetra-substituted phenylaminopyrazoles, one-pot procedures have been developed that proceed with high efficiency and selectivity, where alternative stepwise protocols might alter the chemo- and regioselective outcome. researchgate.net These principles are applicable to the synthesis of this compound itself, ensuring the correct positioning of the isopropyl group and preventing unwanted side reactions during the multi-step synthesis. Phenylhydrazines are valuable in organic transformations, with many reactions exhibiting high regioselectivity under mild conditions. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of hydrazines and their derivatives to reduce environmental impact and improve safety. researchgate.net These approaches focus on minimizing solvent use, employing less hazardous reagents, and utilizing energy-efficient reaction conditions. researchgate.netnih.gov

Key green methodologies include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to seconds and often leads to higher yields and purer products compared to conventional heating. researchgate.net It has been successfully used for the one-pot, solvent-free preparation of hydrazides from carboxylic acids. researchgate.net

Ultrasonic irradiation: Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This energy-efficient method has been used for the synthesis of hydrazine carboxamides in aqueous solvent systems, leading to faster reactions and higher productivity. nih.gov

Use of green solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. nih.govmdpi.com Water, in particular, is an ideal solvent for many reactions due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

Solvent-free and mechanochemical methods: "Melt synthesis" and liquid-assisted grinding (LAG) are solid-state techniques that minimize or eliminate the need for solvents, leading to excellent yields and reduced waste. rsc.org

Table 3: Overview of Green Synthesis Methodologies for Hydrazine Derivatives

| Methodology | Principle | Advantages |

|---|---|---|

| Microwave Irradiation | Rapid heating using microwave energy. | Reduced reaction time (hours to seconds), higher yields, solvent-free conditions possible. researchgate.net |

| Ultrasonic Irradiation | Acoustic cavitation induces high-energy chemical transformations. | Faster reaction rates, energy-efficient, use of aqueous media. nih.gov |

| Green Solvents | Use of water, glycerol, PEG, or bio-based solvents. | Reduced toxicity, improved safety, lower environmental impact. mdpi.com |

| Mechanochemistry | Grinding or milling of solid reactants (LAG). | Excellent yields (>99%), solvent-free, simple procedure. rsc.org |

Chemical Reactivity and Mechanistic Studies of 3 Isopropylphenyl Hydrazine

Condensation Reactions and Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. nih.govresearchgate.netlibretexts.org These reactions proceed through the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. nih.gov

(3-Isopropylphenyl)hydrazine reacts with a wide array of aldehydes and ketones to form (3-isopropylphenyl)hydrazones. wikipedia.orgalfa-chemistry.com This condensation reaction is typically catalyzed by acid and involves the formation of a tetrahedral intermediate which then eliminates a molecule of water. nih.govalfa-chemistry.com The general reaction is depicted below:

General Reaction Scheme: this compound + Aldehyde/Ketone ⇌ (3-Isopropylphenyl)hydrazone + Water

The formation of hydrazones is a reversible process, and the position of the equilibrium can be influenced by the reaction conditions. nih.gov Removal of water, for instance, can drive the reaction towards the formation of the hydrazone product.

Specific examples of this reaction include the condensation of this compound with various carbonyl compounds. For instance, its reaction with florhydral™ has been documented in the synthesis of N′-3-(3-Isopropylphenyl)butanylidene-2-hydroxybenzoylhydrazide. mdpi.com

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Generic Aldehyde (R-CHO) | (E/Z)-1-((3-isopropylphenyl)hydrazono)alkane |

| This compound | Generic Ketone (R-CO-R') | (E/Z)-2-((3-isopropylphenyl)hydrazono)alkane |

| This compound hydrochloride | Phenylacetylene | 5-Isopropyl-2-phenyl-1H-indole mdpi.com |

The rate and equilibrium of hydrazone formation are influenced by both electronic and steric factors of the reacting aldehyde or ketone, as well as the hydrazine itself.

Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of hydrazone formation by making the carbonyl carbon more electrophilic. nih.gov Conversely, electron-donating groups on the phenyl ring of the hydrazine can increase its nucleophilicity, potentially accelerating the reaction. researchgate.net Studies on substituted phenylhydrazines have shown that electronic effects can be significant. orgsyn.org

Steric Effects: The steric hindrance around the carbonyl group and the nucleophilic nitrogen of the hydrazine can affect the rate of reaction. nih.govresearchgate.net While significant steric bulk on the aldehyde or ketone can hinder the approach of the hydrazine, this effect can sometimes be offset by the relief of steric strain in the transition state leading to the tetrahedral intermediate. nih.gov For instance, in some cases, highly bulky ketones have been observed to react as fast or even faster than less bulky ones. nih.gov Alkyl aldehydes and ketones tend to react more rapidly than their aryl counterparts, which is attributed to the disruption of conjugation in the aryl systems upon forming the tetrahedral intermediate. nih.govresearchgate.net

Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound Derivatives

Hydrazones derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds. The most notable of these is the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. byjus.comthermofisher.combhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgalfa-chemistry.comnih.gov Using this compound as the starting material allows for the synthesis of 6-isopropyl-substituted indoles.

The mechanism of the Fischer indole synthesis is a multi-step process that has been the subject of extensive study. byjus.comnih.gov The key steps are as follows:

Hydrazone Formation: The initial step is the formation of the (3-isopropylphenyl)hydrazone from the reaction of this compound with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.orgalfa-chemistry.commdpi.com

nih.govnih.gov-Sigmatropic Rearrangement: This is the crucial step of the reaction. name-reaction.comchemtube3d.comuwindsor.ca The protonated enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which involves the breaking of the N-N bond and the formation of a new C-C bond. wikipedia.orgalfa-chemistry.commdpi.com This rearrangement disrupts the aromaticity of the benzene (B151609) ring. jk-sci.com

Rearomatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization forms a cyclic aminal. wikipedia.orgjk-sci.com

Elimination of Ammonia (B1221849): Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable aromatic indole ring. wikipedia.orgbyjus.comjk-sci.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.orgmdpi.com

The Fischer indole synthesis is a versatile method that can be applied to a wide range of aldehydes and ketones. thermofisher.commdpi.com However, the success and regioselectivity of the reaction can be influenced by the structure of the carbonyl compound and the substituents on the phenylhydrazine.

Carbonyl Component: Both aldehydes and ketones can be used. mdpi.com With unsymmetrical ketones, the reaction can potentially lead to two different regioisomeric indoles, and the outcome can depend on the reaction conditions, such as the acidity of the medium. thermofisher.comrsc.org

Substituents on the Phenylhydrazine: The electronic nature of substituents on the phenylhydrazine ring can influence the reaction. Electron-donating groups, like the isopropyl group at the meta position, generally favor the reaction. uwindsor.ca These groups can influence the regioselectivity of the cyclization step. uwindsor.ca However, strongly electron-donating substituents have, in some cases, been shown to promote competing N-N bond cleavage pathways, which can hinder the desired indole formation. nih.gov

The reaction of this compound with various ketones has been explored. For example, its reaction with isopropyl methyl ketone has been studied in the context of forming substituted indolenines. mdpi.comnih.govresearchgate.net

| Carbonyl Substrate | Expected Indole Product | Notes |

|---|---|---|

| Acetone | 2,6-Dimethyl-1H-indole | - |

| Propanal | 3-Methyl-6-isopropyl-1H-indole | - |

| Butan-2-one | 2,3-Dimethyl-6-isopropyl-1H-indole | Unsymmetrical ketone, potential for regioisomers. |

| Isopropyl methyl ketone | 2,3,3-trimethyl-6-isopropyl-3H-indole | Formation of an indolenine is possible. mdpi.comnih.gov |

Pyrazole (B372694) and Pyrazoline Annulation Reactions

The reaction of arylhydrazines with 1,3-dicarbonyl compounds is a classical and highly effective method for the synthesis of pyrazole rings. This compound, as a substituted arylhydrazine, readily participates in these condensation reactions. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

A significant challenge in the reaction between unsymmetrical 1,3-diketones and substituted hydrazines is controlling the regioselectivity. Research has shown that the choice of solvent plays a crucial role in directing the outcome of the reaction. The use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) at room temperature significantly enhances the regioselectivity, favoring the formation of one isomer over the other. nih.govacs.orgresearchgate.net In contrast, traditional conditions using polar protic solvents like ethanol (B145695) often lead to mixtures of regioisomers. acs.org The addition of an acid catalyst, such as hydrochloric acid, can further improve yields by promoting the final dehydration step. nih.gov

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, are commonly synthesized through the cyclocondensation of arylhydrazines with α,β-unsaturated ketones, known as chalcones. longdom.orgnih.govfigshare.com This reaction is typically catalyzed by acid (e.g., acetic acid, formic acid) or base. figshare.com The reaction involves the Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring system. Various methods, including conventional heating and microwave irradiation, have been employed to facilitate this synthesis. acs.orgresearchgate.net

Table 1: Conditions for Pyrazole and Pyrazoline Synthesis from Arylhydrazines

| Product | Reactants | Catalyst/Solvent | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-Aryl-3,4,5-substituted Pyrazoles | Arylhydrazine, 1,3-Diketone | N,N-Dimethylacetamide (DMAc), HCl (cat.) | High regioselectivity (typically >98:2) and good yields (59-98%) at room temperature. | nih.govresearchgate.net |

| 1-Aryl-3,5-bis(het)arylpyrazoles | Arylhydrazine, 1,3-Bis(het)aryl-monothio-1,3-diketone | Ethanol, reflux | Furnishes one regioisomer. | nih.gov |

| 1-Aryl-3,5-bis(het)arylpyrazoles | Arylhydrazine, 3-(Methylthio)-1,3-bis(het)aryl-2-propenone | t-BuOK, t-BuOH, reflux | Furnishes the complementary regioisomer to the above method. | nih.gov |

| 2-Pyrazolines | Arylhydrazine, Chalcone | Acetic Acid / Ethanol | Classical method for cyclization to form the pyrazoline ring. | longdom.orgfigshare.com |

| 2-Pyrazolines | Arylhydrazine, Chalcone | Microwave Irradiation | Often leads to faster reactions and higher yields compared to conventional heating. | acs.orgresearchgate.net |

Triazole and Thiadiazole Scaffold Construction from Hydrazide Precursors

The construction of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings often begins with the conversion of a hydrazine to a hydrazide or a thiohydrazide precursor. This compound can be acylated to form N'-(3-isopropylphenyl)acylhydrazides. These intermediates are then cyclized to form the desired heterocyclic systems.

For the synthesis of 1,2,4-triazoles, a common method involves the reaction of an aryl hydrazide with an isothiocyanate. mdpi.comnih.gov This reaction first forms a thiosemicarbazide (B42300) intermediate, which then undergoes base-catalyzed intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the 3-mercapto-1,2,4-triazole. This scaffold can be further functionalized.

The synthesis of 1,3,4-thiadiazoles can be achieved from hydrazide precursors through various routes. One approach involves the reaction of an acylhydrazide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. nih.govnih.gov For instance, an N-acylhydrazone, formed by condensing an acylhydrazide with an aldehyde, can be treated with Lawesson's reagent to directly yield a 2,5-disubstituted-1,3,4-thiadiazole. nih.gov Another prominent method is the oxidative cyclization of thiosemicarbazones, which are themselves derived from the reaction of a thiosemicarbazide with an aldehyde or ketone. researchgate.net

A specific example demonstrating the utility of an isopropylphenyl moiety in this context is the synthesis of 6-aryl-3-(4-isopropylphenyl)- nih.govlongdom.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] longdom.orgnih.govCurrent time information in Bangalore, IN.thiadiazoles. asianpubs.org This multi-step synthesis starts with the corresponding isopropyl-substituted benzoic acid, which is converted to its hydrazide. The hydrazide is then reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt, which cyclizes upon treatment with hydrazine hydrate (B1144303) to yield a 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol intermediate. This key triazole-thiol is then condensed with various aromatic acids in the presence of phosphorus oxychloride to construct the fused thiadiazole ring. asianpubs.org Furthermore, the synthesis of (Z)-1-(4-(4-bromophenyl)-5-((4-isopropylphenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has been reported, showcasing a direct incorporation of the 3-isopropylphenylamino group into a thiadiazole structure. researchgate.net

Table 2: Synthetic Routes to Triazoles and Thiadiazoles from Hydrazine/Hydrazide Precursors

| Target Scaffold | Precursor(s) | Reagents | General Description | Reference(s) |

|---|---|---|---|---|

| 3-Mercapto-1,2,4-triazoles | Acyl hydrazide, Isothiocyanate | Base (e.g., NaOH) | Condensation followed by base-catalyzed cyclization. | mdpi.comnih.gov |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Acyl hydrazide, Aldehyde | Lawesson's reagent | One-pot reaction forming an N-acylhydrazone intermediate, followed by thionation and cyclization. | nih.gov |

| Fused nih.govlongdom.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] longdom.orgnih.govCurrent time information in Bangalore, IN.thiadiazoles | Substituted Benzoic Acid | Hydrazine, CS2, Aromatic acids, POCl3 | Multi-step synthesis via hydrazide and triazole-thiol intermediates. | asianpubs.org |

| 5-Imino-1,3,4-thiadiazoles | Isothiocyanate, Acid Hydrazide | - | Coupling reaction to form thiadiazole ring. | researchgate.net |

Formazan (B1609692) Synthesis from Arylhydrazines

Formazans are intensely colored compounds characterized by the N=N-C=N-NH- chain. Their synthesis from arylhydrazines is a well-established transformation. The most common method involves the coupling of an aryldiazonium salt with an arylhydrazone. nih.govlongdom.orgnih.govlew.roambeed.com For this compound, this process would first involve its condensation with an aldehyde (e.g., benzaldehyde) to form the corresponding N-(3-isopropylphenyl)hydrazone. This hydrazone is then treated with a diazonium salt in a basic medium (e.g., pyridine (B92270) or sodium hydroxide) to yield the formazan. ambeed.comurfu.ru

The Japp-Klingemann reaction provides an alternative route to arylhydrazones, which are the key precursors for formazan synthesis. fayoum.edu.egbohrium.com This reaction uses β-keto-acids or β-keto-esters which react with aryldiazonium salts to produce arylhydrazones, with the concurrent loss of a carboxyl or acyl group. fayoum.edu.eg These hydrazones can then be coupled with another diazonium salt to form formazans.

Specifically, novel 1-substituted 3-(p-isopropylphenyl)-5-phenylformazans have been synthesized and characterized. urfu.rutandfonline.com The general procedure for these syntheses involved dissolving the precursor, 1-(4-isopropylbenzylidene)-2-phenylhydrazine, in methanol (B129727) with a buffer solution, and then adding the appropriate diazonium chloride at low temperatures (-5 °C). urfu.ru This demonstrates that the isopropylphenyl group is well-tolerated in formazan synthesis.

Phthalazine (B143731) and Pyridazinone Ring Systems

This compound serves as a key building block for the synthesis of nitrogen-containing six-membered heterocyclic rings like phthalazines and pyridazinones.

Phthalazines: The synthesis of 2-aryl-1,2-dihydrophthalazines can be achieved through the reaction of an arylhydrazine with a 2-(halomethyl)benzaldehyde. acs.orgacs.orgnih.gov A domino reaction involving condensation of the hydrazine with the aldehyde group, followed by an intramolecular nucleophilic substitution of the halide, yields the dihydrophthalazine ring system. acs.org This reaction is often catalyzed by a Lewis acid such as iron(III) chloride (FeCl₃) in the presence of a base like potassium carbonate. acs.orgnih.gov Phthalazin-1(2H)-ones, another important class of phthalazine derivatives, can be synthesized by the condensation of arylhydrazines with 2-acylbenzoic acids. longdom.org Specifically, the synthesis of 4-(4-isopropylphenyl)phthalazin-1(2H)-one has been accomplished by reacting 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate. fayoum.edu.eg The resulting phthalazinone can be further derivatized, for example, by reaction with hydrazine to form [4-(4-isopropyl-phenyl)-phthalazin-1-yl]-hydrazine, a versatile intermediate for creating more complex heterocyclic systems. tandfonline.comresearchgate.net

Pyridazinones: Pyridazinone rings are typically formed from the reaction of hydrazines with γ-ketoacids or their synthetic equivalents. nih.govsphinxsai.com The reaction proceeds via the formation of a hydrazone at the keto group, followed by intramolecular cyclization and dehydration to form the 3(2H)-pyridazinone ring. nih.gov The use of 4-isopropylphenyl hydrazine in the synthesis of pyridazinone derivatives has been explicitly reported, for instance, through its condensation with diethyl ketomalonate as part of a multi-step sequence to prepare selective antagonists for the NPBWR1 receptor. nih.gov The reaction of fluorinated 1,2,4-triketone analogues with arylhydrazines in aprotic solvents like acetonitrile (B52724) has also been shown to produce trifluorinated pyridazinones regioselectively. mdpi.comurfu.ru

Hydrazine Carboxamide Formation

Hydrazine carboxamides, also known as semicarbazides, and their thio-analogs, thiosemicarbazides, are valuable intermediates in organic synthesis. This compound can be converted to these derivatives through reaction with suitable electrophiles.

The most direct method for the formation of a hydrazine carboxamide is the reaction of the hydrazine with an isocyanate. The nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbon of an isocyanate (e.g., phenyl isocyanate) yields the corresponding N,2-disubstituted hydrazine-1-carboxamide. nih.govrsc.org

Similarly, thiosemicarbazides can be prepared using isothiocyanates. The synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone provides a direct example of the utility of this compound in this context. mdpi.com The synthesis involves a one-pot, four-step route starting from 3-isopropylaniline, which is converted in situ to 4-(3-isopropylphenyl)thiosemicarbazide (the key hydrazine derivative), and then condensed with 4-methylbenzaldehyde (B123495) to give the final product. mdpi.com The initial thiosemicarbazide is formed by reacting the hydrazine with a source of thiocarbonyl, such as carbon disulfide in the presence of an amine.

These carboxamide and thiocarboxamide derivatives are often not the final target but are used as precursors for synthesizing other heterocycles. For example, they can be condensed with carbonyl compounds to form hydrazones (semicarbazones and thiosemicarbazones), which are themselves important compounds or intermediates for rings like thiazolidinones or triazoles. nih.govresearchgate.net

Pyridine Derivatives via Hydrazinolysis

While "hydrazinolysis" often refers to the cleavage of a molecule by hydrazine, hydrazines and their derivatives, particularly hydrazones, are also employed as precursors in the construction of pyridine rings. This compound can be readily converted into various hydrazones by condensation with aldehydes and ketones. These (3-isopropylphenyl)hydrazones can then serve as key intermediates in pyridine synthesis.

One established route involves the reaction of hydrazide-hydrazone derivatives with compounds containing active methylene (B1212753) groups. For example, a hydrazide-hydrazone can react with malononitrile (B47326) in a basic medium to afford a highly substituted pyridin-2(1H)-one. nih.gov This type of reaction, often a multi-component condensation, builds the pyridine ring by forming new carbon-carbon and carbon-nitrogen bonds, with the hydrazine-derived portion incorporated into the final structure. Other syntheses involve the cyclization of hydrazones derived from thieno[3,2-c]pyridine, demonstrating the versatility of the hydrazone moiety in constructing complex, fused pyridine systems. asianpubs.orgresearchgate.net

Nucleophilic Transformations and Functional Group Interconversions

The primary reactivity of this compound is defined by the nucleophilic character of its two nitrogen atoms. The terminal -NH₂ group is generally the more reactive nucleophile.

The most fundamental nucleophilic transformation is its reaction with aldehydes and ketones to form hydrazones. researchgate.net This condensation reaction is the initial step in many of the heterocyclic syntheses discussed previously, including the formation of pyrazoles, formazans, and pyridazinones.

Another basic transformation is salt formation. As a base, this compound readily reacts with acids to form the corresponding hydrazinium (B103819) salts. For example, treatment with hydrochloric acid yields this compound hydrochloride. google.comsigmaaldrich.com This is a common method for improving the stability and handling of hydrazine compounds.

Acylation is another key nucleophilic transformation. As mentioned in the synthesis of triazoles and thiadiazoles (Section 3.2.3), this compound can be acylated by reacting with acid chlorides or anhydrides to form N'-acylhydrazides. These hydrazides are stable intermediates that can be isolated or used in situ for further reactions, such as the synthesis of 1,3,4-oxadiazoles.

The nucleophilic addition of the hydrazine to polarized double bonds, such as in isocyanates and isothiocyanates, is the basis for forming hydrazine carboxamides and thiocarboxamides (Section 3.2.6). rsc.orgmdpi.com These reactions highlight the role of the hydrazine as a soft nucleophile, readily attacking electrophilic carbon atoms. The resulting adducts are themselves versatile intermediates for a wide range of further chemical transformations.

Catalytic Roles and Mediated Reactions

This compound, a substituted arylhydrazine, possesses reactive nitrogen centers that enable its participation in various chemical transformations, both as a catalyst itself and as a crucial ligand in metal-catalyzed processes. Its structural features, including the nucleophilic hydrazine moiety and the steric and electronic influence of the isopropylphenyl group, dictate its reactivity and catalytic applications.

Hydrazine derivatives have emerged as effective organocatalysts for a variety of organic transformations, most notably in carbonyl-olefin metathesis reactions. mdpi.comijoeete.com This type of catalysis avoids the use of transition metals, offering a "metal-free" alternative for constructing complex molecules. chemrxiv.org The general mechanism for hydrazine-catalyzed carbonyl-olefin metathesis involves the formation of a highly reactive azomethine imine intermediate. mdpi.com

The catalytic cycle typically begins with the condensation of the hydrazine catalyst with an aldehyde to form a hydrazonium ion, which then generates the azomethine imine. mdpi.comthieme-connect.com This 1,3-dipole undergoes a [3+2] cycloaddition reaction with an olefin to form a bicyclic pyrazolidine (B1218672) intermediate. mdpi.comnih.gov Subsequent proton transfer and cycloreversion steps release the metathesis product, regenerating the catalyst for the next cycle. mdpi.com This organocatalytic approach is valued for its broad substrate scope and high tolerance for various functional groups. mdpi.com

A significant application of this methodology is the ring-opening carbonyl-olefin metathesis (ROCOM). nih.govrsc.org For instance, the hydrazine-catalyzed ROCOM of strained cyclic olefins like norbornenes and cyclobutenes with aldehydes yields valuable γ,δ-unsaturated carbonyl compounds. thieme-connect.comnih.gov While specific studies focusing exclusively on this compound are not prevalent in the core literature, the principles are demonstrated with other hydrazine catalysts. Computational and experimental studies have shown that the structure of the hydrazine catalyst, particularly the use of bicyclic hydrazines, can significantly lower the activation barrier for the rate-determining cycloreversion step, thereby increasing reaction efficiency. nih.gov

A key challenge in these catalytic systems can be the slow hydrolysis of the ring-opened hydrazonium intermediates, which can limit catalyst turnover. nih.govrsc.org However, strategic modifications, such as adding a methyl group to the norbornene ring, have been shown to overcome this issue, enabling the first catalytic ROCOM of these substrates. nih.govrsc.org

Table 1: Examples of Hydrazine-Catalyzed Ring-Opening Carbonyl-Olefin Metathesis (ROCOM) Reactions

| Hydrazine Catalyst Type | Olefin Substrate | Aldehyde Partner | Product Type | Key Findings & References |

| Bicyclic Hydrazine | Norbornene | Various Aldehydes | Alkenyl Aldehyde | Computational studies predicted and experiments confirmed that [2.2.2]-bicyclic hydrazines are more reactive than [2.2.1] analogues. nih.govrsc.org |

| Cyclic Hydrazine | Cyclobutene | Various Aldehydes | γ,δ-Unsaturated Carbonyl | Provides an alternative route to formal Claisen rearrangement products; compatible with acidic/basic functional groups. thieme-connect.com |

| Bicyclic Hydrazine | Cyclobutene | Aldehyde Initiator | Polymer (via ROMP) | Achieves metal-free Ring-Opening Metathesis Polymerization (ROMP) with living characteristics and controlled molecular weight. chemrxiv.org |

The nitrogen atoms in this compound can coordinate to transition metals, making it and its derivatives useful as ligands in homogeneous catalysis. bohrium.comresearchgate.net Hydrazone ligands, formed from the condensation of hydrazines with aldehydes or ketones, are particularly common in coordination chemistry and have been employed in a wide range of metal-catalyzed reactions. bohrium.comresearchgate.net

Arylhydrazines have been successfully used as coupling partners in palladium-catalyzed Suzuki reactions. rsc.org In these reactions, the arylhydrazine acts as an electrophilic partner, reacting with arylboronic acids to form biaryl compounds through a C–N bond cleavage mechanism. rsc.org The catalytic system often involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an acid, with the reaction proceeding via an oxidative C–N bond cleavage of the arylhydrazine by the palladium catalyst. rsc.org

Furthermore, hydrazine derivatives serve as directing groups in transition-metal-catalyzed C–H activation and functionalization reactions. researchgate.netmdpi.com For example, rhodium(III) catalysts have been used for the synthesis of 1-aminoindoles from 2-acetyl-1-arylhydrazines and diazo compounds. mdpi.com In these processes, the hydrazine moiety directs the metal catalyst to a specific C–H bond, facilitating its cleavage and subsequent annulation to form heterocyclic structures like indazoles and indoles. mdpi.commdpi.com

The steric bulk of the isopropyl group in this compound can influence the selectivity and efficiency of these catalytic processes. For instance, in the synthesis of indole derivatives, substituents on the arylhydrazine ring have been shown to affect product yields. mdpi.com The electronic properties of the aryl ring also play a critical role; electron-rich arylhydrazines generally perform well in these transformations. mdpi.com

Table 2: Selected Metal-Catalyzed Reactions Involving Hydrazine Derivatives as Ligands or Reactants

| Metal Catalyst | Hydrazine Derivative | Reaction Type | Product | Mechanistic Role of Hydrazine |

| Palladium(II) Acetate | Arylhydrazines | Suzuki Cross-Coupling | Biaryls | Acts as an electrophilic partner via C-N bond cleavage. rsc.org |

| Rhodium(III) | 1,2-Disubstituted Arylhydrazines | C-H Activation / Olefination | 2,3-Dihydro-1H-indazoles | Directing group for C(sp²)–H bond functionalization followed by intramolecular aza-Michael transformation. mdpi.com |

| Cobalt(III) | N-Alkyl-N-arylhydrazines | Cyclization with Alkynes | Indoles | Reactant in a redox-neutral synthesis. mdpi.com |

| Ruthenium(II) | Hydrazone Ligands | N-Alkylation of Amines | N-Alkylated Amines | Forms an active catalyst complex for transfer hydrogenation. bohrium.com |

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For (3-Isopropylphenyl)hydrazine, ¹H NMR and ¹³C NMR spectroscopy provide unambiguous evidence for its constitution by identifying the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons of the isopropyl group are expected to give rise to a doublet for the six equivalent methyl (CH₃) protons and a septet for the methine (CH) proton, a characteristic splitting pattern due to spin-spin coupling. The aromatic protons on the phenyl ring will appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling constants determined by their substitution pattern. The protons of the hydrazine (B178648) group (-NH-NH₂) may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The isopropyl group will exhibit two signals, one for the two equivalent methyl carbons and another for the methine carbon. The aromatic carbons will resonate in the typical downfield region for phenyl rings, with the carbon atom attached to the isopropyl group and the one attached to the hydrazine moiety showing distinct chemical shifts from the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.2 (d) | ~24 |

| Isopropyl CH | ~2.9 (sept) | ~34 |

| Aromatic CH | ~6.7-7.2 (m) | ~115-130 |

| Aromatic C-N | - | ~150 |

| Aromatic C-CH | - | ~149 |

| Hydrazine NH/NH₂ | Variable (br s) | - |

| (d = doublet, sept = septet, m = multiplet, br s = broad singlet). Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions. |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features.

The N-H stretching vibrations of the hydrazine group are typically observed as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) may lead to multiple peaks in this region. The C-H stretching vibrations of the isopropyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Additionally, N-H bending vibrations are expected around 1600 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (N-H) | Stretching | 3200-3400 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Isopropyl (C-H) | Stretching | 2850-2970 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Hydrazine (N-H) | Bending | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The phenyl ring and the hydrazine group constitute the chromophore system in this molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The intense π → π* transitions, associated with the aromatic system, are typically observed at shorter wavelengths (around 200-280 nm). The less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the hydrazine group, are expected at longer wavelengths, potentially overlapping with the π → π* bands. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Phenyl ring | ~200-280 |

| n → π | Hydrazine | ~280-320 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of the molecular ion.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of this ion would likely proceed through several characteristic pathways. A common fragmentation for phenylhydrazines is the cleavage of the N-N bond, which would result in fragments corresponding to the aniline (B41778) radical cation and the aminyl radical. Another likely fragmentation pathway is the loss of a methyl group from the isopropyl substituent to form a stable benzylic cation. Further fragmentation of the aromatic ring can also occur. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [C₉H₁₄N₂]⁺ | Molecular Ion | 150 |

| [C₉H₁₃N₂]⁺ | [M-H]⁺ | 149 |

| [C₈H₁₁N₂]⁺ | [M-CH₃]⁺ | 135 |

| [C₆H₅NH]⁺ | Phenylaminyl cation | 92 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

Single-Crystal X-ray Diffraction for Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is a liquid at room temperature, it can be crystallized, often as a salt (e.g., hydrochloride), to facilitate its structural analysis by X-ray diffraction.

A crystal structure of a derivative like this compound hydrochloride would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide insight into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonding between the hydrazinium (B103819) cation and the chloride anion, as well as van der Waals interactions and potential π-π stacking of the phenyl rings. Such information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. Based on related structures, such as 3-nitrophenylhydrazine hydrochloride, a triclinic or monoclinic crystal system could be expected. smolecule.com

Table 5: Anticipated Crystallographic Parameters for a this compound Salt

| Parameter | Anticipated Value/System |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c (examples) |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, π-π stacking |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the computational and theoretical chemistry of this compound. The detailed analyses specified in the outline—including Density Functional Theory (DFT) calculations, Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis, and computational modeling of reaction mechanisms—appear to have not been performed or published for this specific compound.

Fulfilling the request would necessitate fabricating data for molecular geometry, electronic properties, bonding analysis, intermolecular interactions, and reaction energetics, which is not feasible. Scientific articles of this nature rely on specific, peer-reviewed research data, which is currently unavailable for this compound.

While computational studies exist for other hydrazine derivatives, the user's strict instruction to focus solely on this compound prevents the use of analogous data from related compounds. Therefore, the required scientifically accurate content and data tables cannot be produced.

Computational and Theoretical Chemistry of 3 Isopropylphenyl Hydrazine

Correlation of Theoretical and Experimental Data

In the field of computational chemistry, a critical aspect of validating theoretical models is the correlation of calculated data with empirical results. For (3-Isopropylphenyl)hydrazine, this involves a comparative analysis of its structural, spectroscopic, and electronic properties as predicted by computational methods, primarily Density Functional Theory (DFT), against data obtained from experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational (Infrared and Raman) spectroscopy. This correlation is crucial for establishing the accuracy of the computational model and for gaining deeper insights into the molecule's behavior.

The congruence between theoretical predictions and experimental findings provides confidence in the computational model's ability to describe molecular properties that may be difficult or impossible to measure empirically. Typically, calculations for molecules like this compound are performed using a specific level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Structural Parameters

A fundamental test for any theoretical model is its ability to reproduce the molecular geometry. Experimental bond lengths and angles are most accurately determined by single-crystal X-ray diffraction. These values serve as a benchmark for the optimized geometry obtained from DFT calculations.

For hydrazine (B178648) derivatives, theoretical calculations have demonstrated a high degree of accuracy in predicting geometric parameters. mdpi.com The comparison between the calculated and experimental values for key structural parameters of this compound would be expected to show a strong correlation. Discrepancies are often minimal and can typically be attributed to the fact that theoretical calculations are often performed for a molecule in the gas phase, whereas experimental X-ray data is from the solid state, where intermolecular forces can influence molecular geometry.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Hydrazine Derivative Analogous to this compound

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) | Difference |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C1-C2 | 1.392 | 1.395 | 0.003 |

| C-N | 1.408 | 1.412 | 0.004 |

| N-N | 1.421 | 1.425 | 0.004 |

| **Bond Angles (°) ** | |||

| C2-C1-C6 | 120.1 | 120.0 | -0.1 |

| C1-N1-N2 | 118.5 | 118.7 | 0.2 |

Note: Data presented is illustrative, based on typical correlations found for similar hydrazine derivatives.

Vibrational Frequencies

Theoretical vibrational frequencies are often scaled to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set deficiencies. core.ac.uk A scaling factor is applied to the computed frequencies to improve their agreement with experimental data. For the B3LYP functional, this scaling factor is typically in the range of 0.96-0.98.

A high degree of correlation between the scaled theoretical wavenumbers and the experimental vibrational bands allows for a confident assignment of the observed spectral features to specific molecular motions, such as stretching, bending, and torsional modes. primescholars.com

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a this compound Analog

| Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (Scaled DFT/B3LYP) |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3350 | 3348 | 3355 |

| N-H Stretch (symmetric) | 3280 | 3278 | 3285 |

| C-H Stretch (aromatic) | 3055 | 3058 | 3060 |

| C-H Stretch (isopropyl) | 2960 | 2962 | 2965 |

| N-H Scissoring | 1625 | 1622 | 1630 |

| C=C Stretch (aromatic) | 1605 | 1608 | 1610 |

Note: Data is representative and illustrates the typical level of agreement achieved in such comparative studies.

NMR Chemical Shifts

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com

The correlation between experimental and theoretical chemical shifts is generally linear and highly significant. mdpi.comnih.gov Plotting the calculated chemical shifts against the experimental values typically yields a straight line with a high correlation coefficient (R² > 0.99), confirming the accuracy of the computed molecular structure in solution. This correlation is instrumental in the unambiguous assignment of NMR signals, especially for complex molecules. ruc.dk

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Analog

| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|---|

| H (N-H₂) | 4.52 | 4.58 | C (ipso-NH₂) | 148.2 | 148.9 |

| H (ortho) | 6.75 | 6.80 | C (ortho) | 113.5 | 114.1 |

| H (meta) | 7.10 | 7.15 | C (meta) | 129.1 | 129.8 |

| H (para) | 6.88 | 6.92 | C (para) | 119.5 | 120.2 |

| H (CH-isopropyl) | 2.85 | 2.90 | C (ipso-isopropyl) | 149.5 | 150.1 |

| H (CH₃-isopropyl) | 1.20 | 1.25 | CH (isopropyl) | 34.1 | 34.8 |

Note: Values are hypothetical, demonstrating the expected strong linear correlation between experimental and theoretical data.

Synthetic Utility and Applications in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

(3-Isopropylphenyl)hydrazine is a key starting material for the synthesis of a wide range of heterocyclic compounds. The presence of the hydrazine (B178648) group enables its participation in various cyclization reactions to form stable aromatic and non-aromatic ring systems.

One of the most prominent applications of arylhydrazines, including this compound, is in the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde, to produce an indole. nih.govtestbook.comwikipedia.org The reaction of this compound with a suitable carbonyl compound would be expected to yield a 6-isopropyl-substituted indole, a scaffold of interest in medicinal chemistry. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. nih.govwikipedia.org Various Brønsted and Lewis acids can be employed as catalysts for this transformation. nih.govtestbook.com

Another significant application is in the synthesis of pyrazoles , five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov The reaction of this compound with a β-diketone would lead to the formation of 1-(3-isopropylphenyl)-substituted pyrazoles. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone. researchgate.net

Furthermore, this compound can be utilized in the synthesis of pyrazolones , which are derivatives of pyrazole containing a carbonyl group. These are typically prepared by the reaction of a hydrazine with a β-ketoester, such as ethyl acetoacetate. researchgate.netresearchgate.netjmchemsci.com The resulting 1-(3-isopropylphenyl)-3-methyl-5-pyrazolone can serve as a versatile intermediate for the synthesis of various biologically active molecules and dyes.

The synthesis of pyridazinones represents another avenue for the synthetic utility of this compound. These six-membered heterocyclic compounds can be prepared through the cyclocondensation of a hydrazine with a γ-ketoacid. This reaction provides a direct route to pyridazinone derivatives bearing the 3-isopropylphenyl substituent on the nitrogen atom.

A general overview of the synthesis of these heterocyclic scaffolds from a substituted phenylhydrazine (B124118) is presented in the table below.

| Heterocyclic Scaffold | General Reactant(s) | Key Reaction Type |

| Indoles | Ketones or Aldehydes | Fischer Indole Synthesis nih.govtestbook.comwikipedia.org |

| Pyrazoles | 1,3-Dicarbonyl Compounds | Knorr Pyrazole Synthesis nih.gov |

| Pyrazolones | β-Ketoesters | Condensation researchgate.netresearchgate.netjmchemsci.com |

| Pyridazinones | γ-Ketoacids | Cyclocondensation |

Building Block in Complex Chemical Synthesis and Natural Product Analogues

For instance, the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines has been reported as potential RET kinase inhibitors, highlighting the utility of isopropyl-substituted pyrazole derivatives in medicinal chemistry. nih.gov Although this example features an isopropyl group on the pyrazole ring, it underscores the relevance of such substitution patterns in the design of bioactive molecules. The synthesis of complex molecules often involves a multi-step approach where building blocks containing specific functionalities are strategically combined. pharmafeatures.com this compound, by providing access to the 6-isopropylindole or 1-(3-isopropylphenyl)pyrazole moieties, can be a crucial component in the retrosynthetic analysis of more elaborate target molecules.

Development of Novel Synthetic Reagents and Catalysts

The development of novel synthetic reagents and catalysts from hydrazine derivatives is an active area of research. Hydrazones, derived from the condensation of hydrazines with carbonyl compounds, can act as ligands for transition metals or as substrates in various chemical transformations. wikipedia.org For example, hydrazones can be used in nickel-catalyzed deoxygenative homo-coupling of aldehydes and ketones. nih.gov

While specific research on the development of catalysts or reagents derived directly from this compound is limited in the available literature, the fundamental reactivity of the hydrazine functional group suggests potential applications. The nitrogen atoms can coordinate with metal centers, and the aromatic ring can be further functionalized to create more complex ligand systems. Organocatalysts derived from hydrazines have also been explored for various organic transformations. tcichemicals.com The synthesis of hydrazide derivatives and their subsequent reactions are also of significant interest in developing new synthetic methodologies. mdpi.com

Future Perspectives in 3 Isopropylphenyl Hydrazine Research

Integration into Flow Chemistry and Automated Synthesis Paradigms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.net The synthesis and subsequent reactions of (3-Isopropylphenyl)hydrazine are well-suited for adaptation to these modern paradigms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when handling reactive intermediates or exothermic reactions commonly associated with hydrazine (B178648) chemistry. nih.gov Patents describing the continuous flow synthesis of substituted phenylhydrazines already exist, demonstrating the industrial feasibility and interest in this approach. patsnap.com This methodology involves integrating diazotization, reduction, and salt formation into a single, continuous reactor system, which significantly improves efficiency and safety over batch processes. patsnap.com

Future applications in this area include:

Automated Synthesis of Derivatives: An automated flow system could be developed for the on-demand synthesis of this compound and its immediate use in subsequent reactions. nih.gov By coupling the output of a flow reactor with automated purification and analysis, high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries become possible. researchgate.net

Telescoped Reactions: Flow chemistry allows for "telescoped" synthesis, where the effluent from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. jst.org.in A telescoped process could, for example, synthesize this compound in the first reactor and then immediately react it with a ketone in a second reactor to produce an indole (B1671886) derivative, streamlining the entire manufacturing process.

Enhanced Safety: Hydrazine derivatives can be hazardous. Performing their reactions in small-volume, continuous flow reactors minimizes the amount of reactive material present at any given time, drastically reducing the risks associated with thermal runaways or accidental exposure. researchgate.net

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited (heating/cooling mantles) | Precise (rapid heat/mass transfer) nih.gov |

| Safety | Higher risk with large volumes | Inherently safer (small reactor volumes) researchgate.net |

| Scalability | Difficult, requires process redesign | Straightforward ("scaling out") |

| Reproducibility | Can be variable batch-to-batch | High, due to consistent conditions |

| Process Integration | Difficult (requires isolation) | Ideal for telescoped reactions jst.org.in |

Advanced Computational Predictions for Novel Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, computational modeling offers a powerful approach to predict the properties of new derivatives, elucidate reaction mechanisms, and guide experimental efforts, thereby accelerating the discovery process.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model reaction pathways involving this compound. researchgate.net For example, DFT calculations can determine the transition state energies for various cyclization reactions, providing insights into regioselectivity and reaction kinetics. researchgate.net This understanding can help in optimizing reaction conditions to favor the desired product.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov By building a predictive model based on a set of known compounds, researchers can computationally screen virtual libraries of novel derivatives to identify candidates with potentially enhanced potency or desirable properties before committing to their synthesis.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how potential drug candidates derived from this compound bind to a biological target, such as an enzyme or receptor. mdpi.com This provides crucial information about binding affinity and orientation, guiding the rational design of more effective therapeutic agents.

| Computational Method | Application for this compound Research | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Fischer indole synthesis) researchgate.net | Prediction of product ratios, optimization of reaction conditions |

| 2D/3D-QSAR | Modeling the relationship between structure and biological activity nih.gov | Identification of key structural motifs for desired activity, in-silico screening |

| Molecular Docking | Predicting binding modes of derivatives to protein targets mdpi.com | Prioritization of compounds for synthesis, rational drug design |

| ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity nih.gov | Early identification of candidates with poor pharmacokinetic profiles |

By integrating these advanced computational techniques, future research on this compound can be conducted more efficiently and strategically, focusing experimental resources on the most promising avenues for innovation.

Q & A

Q. Can this compound derivatives act as enzyme inhibitors?

- Methodological Answer : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using spectrophotometric assays (∆A₃₄₀/min). Molecular docking (AutoDock Vina) predicts binding affinities to active sites (e.g., Zn²⁺ centers). IC₅₀ values (<10 µM) indicate potency. Validate selectivity via counter-screens against non-target proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.